Benzyl 1-boc-2-oxopiperidine-4-carboxylate
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Description
Benzyl 1-boc-2-oxopiperidine-4-carboxylate, commonly known as Boc-piperidine, is a derivative of piperidine. It is used as a raw material for the synthesis of various compounds .
Synthesis Analysis
This compound is generally used as a building block in the synthesis of various medicinal compounds . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis
The molecular formula of this compound is C18H23NO5. Its molecular weight is 333.4 g/mol.Chemical Reactions Analysis
This compound participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a density of 1.172 g/mL at 25 °C (lit.) . Its melting point is 38-41°C, and its boiling point is 114-140 °C/0.25 mmHg (lit.) . The compound has a vapor pressure of 4.18E-06mmHg at 25°C , and a refractive index of n20/D 1.542 (lit.) .Mechanism of Action
Target of Action
It is generally used as a building block in the synthesis of various medicinal compounds .
Mode of Action
It is known to be used for synthetic conversion reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N- (4-piperidinyl) hydroxy indole .
Result of Action
As it is used as a building block in the synthesis of various medicinal compounds, the effects can vary based on the final compound synthesized .
Action Environment
It is known that the compound is a white to yellow solid at room temperature .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBSJVYYFUYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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